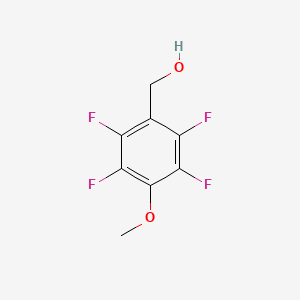

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

概要

説明

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol is a fluorinated aromatic alcohol with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzyl alcohol structure. It is used as a reagent in various chemical syntheses, including the production of synthetic pyrethroids like Metofluthrin .

準備方法

The synthesis of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol typically involves the reduction of parent benzoic acids or acid halides using reagents such as borohydrides . Another method includes the lithiation of tetrafluorobenzene at very low temperatures followed by methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or acids, while reduction produces hydrocarbons.

科学的研究の応用

Agricultural Applications

The primary application of 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol lies in its role as an intermediate in the synthesis of pyrethroid insecticides such as metofluthrin. Pyrethroids are widely used due to their effectiveness against a variety of pests while maintaining a lower toxicity profile compared to traditional insecticides.

- Insecticide Development : Metofluthrin is derived from this compound and is extensively used in mosquito repellents. Its effectiveness against mosquito populations makes it a critical component in public health initiatives aimed at controlling vector-borne diseases .

Environmental Monitoring

This compound serves as a biomarker for monitoring exposure to metofluthrin in humans and animals.

- Biomonitoring Studies : Research has shown that urinary excretion levels of this compound correlate well with metofluthrin exposure. This makes it an optimal biomarker for assessing human exposure to this insecticide .

Analytical Applications

The compound is utilized in various analytical techniques for monitoring environmental contaminants and assessing exposure levels.

- Chromatographic Methods : It has been employed as an internal standard in chromatography for analyzing pyrethroid metabolites in biological samples. This facilitates accurate quantification of exposure levels in environmental and health studies .

Case Study 1: Metofluthrin Exposure Assessment

A study evaluated the urinary excretion kinetics of this compound after administering metofluthrin to rats. The results indicated that urinary levels were directly proportional to the administered dose, supporting its use as a reliable biomarker for human exposure assessment .

Case Study 2: Efficacy of Metofluthrin

In field trials assessing the efficacy of metofluthrin against mosquito populations, researchers found that formulations containing this compound significantly reduced mosquito landing rates compared to untreated controls. This underscores its importance in vector control strategies .

作用機序

The mechanism of action of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Metofluthrin, the compound acts as a precursor that undergoes further chemical transformations to produce the active insecticidal agent . The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.

類似化合物との比較

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be compared with other fluorinated benzyl alcohols, such as:

2,3,4,5,6-Pentafluorobenzyl alcohol: This compound has five fluorine atoms attached to the benzene ring, making it more fluorinated than this compound.

4-Methyl-2,3,5,6-tetrafluorobenzyl alcohol: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

生物活性

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol is a compound of increasing interest in the field of chemical biology and toxicology, particularly due to its role as a metabolite of the synthetic pyrethroid insecticide metofluthrin. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

This compound (CAS: 83282-91-1) is characterized by its molecular formula and a molecular weight of 224.15 g/mol. It serves as a key intermediate in the synthesis of metofluthrin, which is widely used in mosquito repellents due to its high vapor activity against insects .

Synthesis Methodology:

The synthesis involves several steps:

- Reaction with Hydrogen Halide: 2,3,5,6-tetrafluorobenzyl alcohol reacts with hydrogen halide in a solvent at elevated temperatures.

- Methoxymethylation: The product undergoes methoxymethylation in methanol under basic conditions.

- Final Steps: Further reactions with formaldehyde and lithium reagents yield the final product .

Biological Activity

The biological activity of this compound has been evaluated primarily in the context of its role as a biomarker for metofluthrin exposure. Studies indicate that it is excreted in urine following metofluthrin administration in animal models (specifically rats), making it an optimal biomarker for monitoring human exposure to this insecticide .

Insecticidal Activity

Research has shown that compounds containing the 4-methoxy-2,3,5,6-tetrafluorobenzyl moiety exhibit varying degrees of insecticidal activity. For instance:

- A series of permethrin analogs were synthesized incorporating this group and tested against various insect species such as typhoid flies and rice weevils. The results indicated weak insecticidal properties .

- The introduction of the fluorobenzyl group into pyrethroid structures did not significantly enhance insecticidal efficacy compared to traditional pyrethroids that contain a dimethyl group at position 2 of the cyclopropane ring .

Case Studies

- Metofluthrin Exposure Monitoring:

- Toxicological Assessments:

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 83282-91-1 |

| Molecular Formula | |

| Molecular Weight | 224.15 g/mol |

| Role | Biomarker for metofluthrin exposure |

| Insecticidal Activity | Weak; dependent on structural modifications |

| Synthesis Method | Multi-step involving halogenation and methoxymethylation |

特性

IUPAC Name |

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEGXOUIWJIPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474837 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-79-2 | |

| Record name | 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。